

Application Notes and Protocols for the Quantification of H-Met-Thr-OH

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Compound of Interest

Compound Name: *H-Met-Thr-OH*

Cat. No.: *B3265722*

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Introduction

The accurate quantification of peptides and dipeptides such as **H-Met-Thr-OH** (Methionyl-Threonine) is critical in various fields, including drug development, biomarker discovery, and quality control in pharmaceutical and food industries. This document provides detailed application notes and protocols for the analytical quantification of **H-Met-Thr-OH**, focusing on a robust and sensitive method using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) following pre-column derivatization.

Principle

The primary challenge in quantifying small, polar molecules like dipeptides is their poor retention on conventional reversed-phase HPLC columns and their potential for low ionization efficiency in mass spectrometry. To overcome these challenges, a pre-column derivatization strategy is employed. Derivatization with a reagent such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), commercially known as AccQ-Tag™, enhances the hydrophobicity of the dipeptide, leading to improved chromatographic separation.^{[1][2]} Furthermore, the derivatizing agent introduces a readily ionizable group, which significantly enhances the sensitivity of detection by mass spectrometry.^[1]

Experimental Protocols

Sample Preparation

The stability of **H-Met-Thr-OH** in biological matrices is crucial for accurate quantification. It is recommended that samples be processed promptly and stored at -80°C to minimize degradation.[3]

Materials:

- **H-Met-Thr-OH** standard
- Internal Standard (e.g., isotopically labeled **H-Met-Thr-OH** or a structurally similar dipeptide)
- Acetonitrile (ACN), LC-MS grade
- Trichloroacetic acid (TCA)
- Ultrapure water
- Biological matrix (e.g., plasma, serum, tissue homogenate)

Protocol for Protein Precipitation and Extraction:

- Thaw biological samples on ice.
- To 100 µL of the sample, add 10 µL of internal standard solution.
- Add 300 µL of 10% (w/v) TCA in acetonitrile to precipitate proteins.[3]
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean microcentrifuge tube for derivatization.

Pre-column Derivatization with AccQ-Tag™

Materials:

- AccQ-Tag™ Ultra Derivatization Kit (containing borate buffer, reagent powder, and reagent solvent)

- Sample extract from the previous step

Protocol:

- Reconstitute the AccQ-Tag™ reagent by adding the reagent solvent to the reagent powder.
- In a new microcentrifuge tube, mix 70 µL of borate buffer with 10 µL of the sample extract.
- Add 20 µL of the reconstituted AccQ-Tag™ reagent to the mixture.
- Vortex immediately for 10 seconds.
- Heat the mixture at 55°C for 10 minutes.
- The derivatized sample is now ready for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

Instrumentation:

- UPLC system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions:

- Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 µL
- Gradient:
 - 0-1 min: 5% B

- 1-8 min: 5-50% B
- 8-9 min: 50-95% B
- 9-10 min: 95% B
- 10-10.1 min: 95-5% B
- 10.1-12 min: 5% B

Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Scan Type: Multiple Reaction Monitoring (MRM)
- Capillary Voltage: 3.0 kV
- Source Temperature: 150°C
- Desolvation Temperature: 400°C
- MRM Transitions: To be optimized by infusing the derivatized **H-Met-Thr-OH** standard. A characteristic fragment for AccQ-Tag™ derivatized amines is often observed at m/z 171.1.[\[1\]](#)

Data Presentation

The following tables summarize the expected quantitative performance of the described method for **H-Met-Thr-OH** quantification.

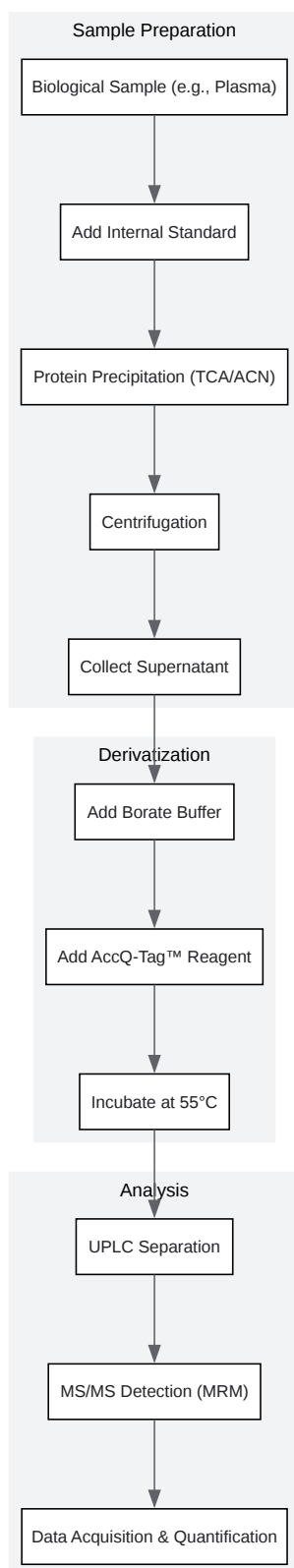
Table 1: UPLC-MS/MS Parameters for Derivatized **H-Met-Thr-OH**

Analyte	Precursor Ion (Q1) m/z	Product Ion (Q3) m/z	Dwell Time (s)	Collision Energy (eV)
Derivatized H-Met-Thr-OH	To be determined	To be determined	0.05	To be optimized
Derivatized H-Met-Thr-OH (Qualifier)	To be determined	To be determined	0.05	To be optimized
Internal Standard	To be determined	To be determined	0.05	To be optimized

Table 2: Method Validation Parameters for **H-Met-Thr-OH** Quantification

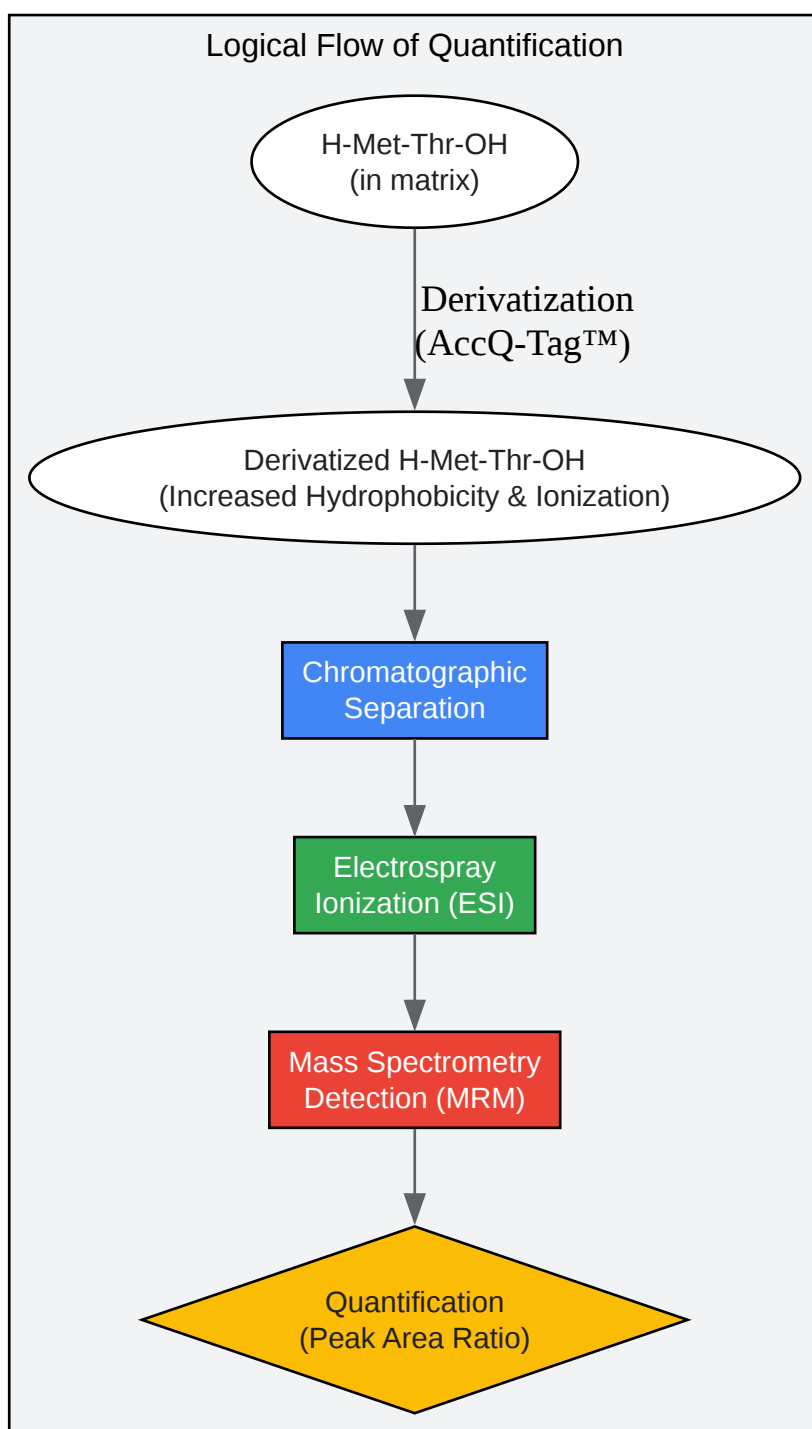
Parameter	Result
Linearity Range	1 - 1000 ng/mL
Correlation Coefficient (r ²)	> 0.995
Limit of Detection (LOD)	0.5 ng/mL
Limit of Quantification (LOQ)	1.0 ng/mL
Accuracy (% Bias)	Within ± 15%
Precision (%RSD)	< 15%
Recovery	85 - 115%
Matrix Effect	Minimal

Visualizations



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Caption: Experimental workflow for **H-Met-Thr-OH** quantification.



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Caption: Logical pathway for LC-MS/MS quantification.

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References

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